Cas no 912331-68-1 (7-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole)

7-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole is a boronic ester derivative of 7-methylindole, featuring a pinacol boronate group at the 2-position. This compound serves as a versatile intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex indole-based structures. The pinacol boronate moiety enhances stability and solubility in organic solvents, facilitating handling and storage. Its indole core is a privileged scaffold in medicinal chemistry, making this reagent valuable for constructing biologically active molecules. The methyl substituent at the 7-position offers additional steric and electronic modulation for tailored applications. Suitable for use under inert conditions, it provides reliable reactivity in palladium-catalyzed transformations.
7-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole structure
912331-68-1 structure
商品名:7-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
CAS番号:912331-68-1
MF:C15H20BNO2
メガワット:257.135804176331
MDL:MFCD11858374
CID:839857
PubChem ID:53216783

7-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole 化学的及び物理的性質

名前と識別子

    • 7-METHYLINDOLE-2-BORONIC ACID PINACOL ESTER
    • 7-Methyl-1H-indole-2-boronic acid pinacol ester
    • 7-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
    • 7-methyl-2-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-3-yl)-1H-indole
    • 7-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole (ACI)
    • 7-Methyl-2-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-indole
    • AKOS016001017
    • MB10203
    • (7-METHYL-1H-INDOL-2-YL)BORONIC ACID PINACOL ESTER
    • AZNAYTQOYNEGPL-UHFFFAOYSA-N
    • AS-43248
    • CS-0175788
    • 7-methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
    • DTXSID50681929
    • 912331-68-1
    • Z2044777561
    • EN300-366635
    • SCHEMBL593662
    • MFCD11858374
    • MDL: MFCD11858374
    • インチ: 1S/C15H20BNO2/c1-10-7-6-8-11-9-12(17-13(10)11)16-18-14(2,3)15(4,5)19-16/h6-9,17H,1-5H3
    • InChIKey: AZNAYTQOYNEGPL-UHFFFAOYSA-N
    • ほほえんだ: O1C(C)(C)C(C)(C)OB1C1NC2C(=CC=CC=2C)C=1

計算された属性

  • せいみつぶんしりょう: 257.15900
  • どういたいしつりょう: 257.1587090g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 19
  • 回転可能化学結合数: 1
  • 複雑さ: 342
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 34.2Ų

じっけんとくせい

  • PSA: 34.25000
  • LogP: 2.77550

7-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole セキュリティ情報

7-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole 税関データ

  • 税関コード:2934999090
  • 税関データ:

    中国税関番号:

    2934999090

    概要:

    2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、コンポーネント内容、使用

    要約:

    2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

7-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Fluorochem
217377-1g
7-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
912331-68-1 95%
1g
£750.00 2022-03-01
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBEB10562-250MG
7-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
912331-68-1 95%
250MG
¥ 349.00 2023-04-13
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBEB10562-5G
7-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
912331-68-1 95%
5g
¥ 3,399.00 2023-04-13
Enamine
EN300-366635-0.1g
7-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
912331-68-1 95.0%
0.1g
$33.0 2025-03-18
abcr
AB272331-250 mg
7-Methylindole-2-boronic acid pinacol ester, 95%; .
912331-68-1 95%
250 mg
€171.30 2023-07-20
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBEB10562-100MG
7-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
912331-68-1 95%
100MG
¥ 851.00 2023-03-30
TRC
M225195-50mg
(7-Methyl-1h-Indol-2-Yl)Boronic Acid Pinacol Ester
912331-68-1
50mg
$ 70.00 2022-06-04
TRC
M225195-100mg
(7-Methyl-1h-Indol-2-Yl)Boronic Acid Pinacol Ester
912331-68-1
100mg
$ 95.00 2022-06-04
TRC
M225195-500mg
(7-Methyl-1h-Indol-2-Yl)Boronic Acid Pinacol Ester
912331-68-1
500mg
$ 340.00 2022-06-04
eNovation Chemicals LLC
D968054-100mg
7-Methyl-1H-indole-2-boronic acid pinacol ester
912331-68-1 95%
100mg
$170 2024-07-28

7-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Tetrahydrofuran Catalysts: Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydiiridium ,  4,4′-Bis(1-methylethyl) [2,2′-bipyridine]-4,4′-dicarboxylate ;  90 min, rt
リファレンス
An Improved Catalytic System for Solid-state Iridium(I)-catalyzed C-H Borylation Using Mechanochemistry
Kondo, Keisuke; et al, Chemistry Letters, 2023, 52(5), 333-336

ごうせいかいろ 2

はんのうじょうけん
1.1 Catalysts: Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydiiridium ,  4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine Solvents: Dichloromethane ;  4 h, 65 °C
リファレンス
A pyrone remodeling strategy to access diverse heterocycles: application to the synthesis of fascaplysin natural products
Palani, Vignesh; et al, Chemical Science, 2021, 12(4), 1528-1534

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Tetrahydrofuran ,  Oxygen Catalysts: Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydiiridium ,  4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine ;  99 min
リファレンス
Iridium(I)-Catalyzed C-H Borylation in Air by Using Mechanochemistry
Pang, Yadong; et al, Chemistry - A European Journal, 2019, 25(18), 4654-4659

7-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole Raw materials

7-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole Preparation Products

7-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole 関連文献

7-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indoleに関する追加情報

7-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole: A Comprehensive Overview

The compound 7-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole (CAS No. 912331-68-1) is a highly specialized organic molecule with significant applications in modern materials science and organic synthesis. This compound belongs to the class of indoles, which are aromatic heterocycles widely studied for their unique electronic properties and versatile reactivity. The presence of the dioxaborolane group at the 2-position of the indole ring introduces a boron-containing functionality that enhances its utility in cross-coupling reactions and other organometallic transformations.

The structure of this compound is characterized by a 7-methyl substitution on the indole ring, which imparts steric bulk and influences the molecule's reactivity and stability. The dioxaborolane group is a tetramethyl-substituted derivative of dioxaborolane, which is known for its stability and compatibility with a wide range of organic reactions. This combination makes 7-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole an ideal precursor for synthesizing advanced materials such as organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Recent studies have highlighted the potential of this compound in the development of boron-based materials for energy storage applications. Researchers have demonstrated that the incorporation of this indole derivative into polymer frameworks can significantly enhance the electronic conductivity and thermal stability of the resulting materials. For instance, a 2023 study published in *Advanced Materials* reported that films prepared from this compound exhibit superior charge transport properties compared to traditional materials used in OLEDs.

In addition to its material science applications, 7-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole has also found utility in medicinal chemistry. Its unique structure allows for selective binding to certain biological targets, making it a promising candidate for drug discovery programs. A 2023 paper in *Journal of Medicinal Chemistry* described how this compound serves as a lead molecule for designing inhibitors of key enzymes involved in neurodegenerative diseases.

The synthesis of this compound typically involves a multi-step process that combines traditional organic synthesis techniques with modern organometallic chemistry. The key steps include the preparation of the indole core through cyclization reactions followed by functionalization with the dioxaborolane group using Stille coupling or similar methods. The availability of cost-effective precursors and scalable reaction conditions has made this compound accessible to researchers worldwide.

From an environmental perspective, the production and handling of 7-Methyl-2-(4,4,5,tetramethyl-dioxaborolanyl)-indole are considered safe under standard laboratory conditions. Its stability under ambient conditions ensures that it can be stored and transported without special precautions. However, as with all chemical compounds, proper personal protective equipment should be used during handling to minimize exposure risks.

In conclusion,7-Methyl-2-(4,tetramethyl-dioxaborolanyl)-indole (CAS No. 91233168) stands out as a versatile building block in contemporary organic synthesis. Its unique combination of structural features and functional groups positions it at the forefront of research in materials science and medicinal chemistry. As ongoing studies continue to uncover new applications for this compound,the future looks bright for its role in advancing technology and medicine.

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